3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Description
The compound 3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a benzamide derivative featuring a multi-substituted indole moiety. Its structure includes:
- A 3,4-dimethylbenzamide core, which contributes to hydrophobic interactions and steric bulk.
- A sulfanyl (thioether) bridge connecting the benzamide to an indole ring. This group may influence metabolic stability, as thioethers are susceptible to oxidation.
- An oxoethylamino-oxolan (tetrahydrofuran) side chain, which enhances solubility compared to aromatic heterocycles like furan.
Crystallographic tools like SHELX software (used for small-molecule refinement) could elucidate its 3D conformation, aiding in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-18-9-10-20(14-19(18)2)26(31)27-11-12-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-13-32-21/h3-4,7-10,14,16,21H,5-6,11-13,15,17H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANQQXQNYNIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are critical for its biological activity, including an indole moiety and a sulfonamide linkage.
The compound is believed to exert its biological effects through several mechanisms:
- Kinase Inhibition : It exhibits activity against various kinases, which are crucial in signal transduction pathways. This inhibition can lead to altered cell proliferation and survival.
- Antioxidant Properties : The compound may also possess antioxidant properties, reducing oxidative stress in cells, which is linked to various diseases.
- Modulation of Apoptosis : By influencing apoptotic pathways, it may promote programmed cell death in cancerous cells.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:
| Study | Cell Line/Model | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Growth Inhibition | 5.0 | Kinase Inhibition |
| Study 2 | HeLa (Cervical Cancer) | Induction of Apoptosis | 4.5 | Modulation of Apoptosis |
| Study 3 | HCT116 (Colon Cancer) | Antioxidant Activity | N/A | Antioxidant Effects |
Case Studies
Case Study 1: Anticancer Activity
In a study involving lung cancer cell lines (A549), the compound demonstrated significant growth inhibition at an IC50 value of 5.0 µM. The mechanism was primarily attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Apoptosis Induction
Research on HeLa cells showed that the compound could induce apoptosis effectively at an IC50 of 4.5 µM. This effect was linked to the activation of caspases, which are essential for the apoptotic process.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Key Structural Features
The target compound is compared to analogs from and structurally related compounds from . Below is a detailed breakdown:
Substituent Effects on Physicochemical Properties
Benzamide Substitution: The 3,4-dimethyl groups on the target compound increase hydrophobicity compared to 3-fluoro (898458-12-3) or 3-methyl (898432-69-4) substituents. This could enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Moieties :
- Oxolan (tetrahydrofuran) in the target compound offers higher solubility than furan in analogs due to its saturated oxygen ring, which improves hydrogen-bonding capacity.
- Indole vs. Dihydroindole : The target’s indole ring (aromatic) may engage in π-π stacking, whereas 898432-69-4’s 2,3-dihydroindole (partially saturated) could reduce metabolic oxidation .
Sulfanyl Bridge: Present in both the target and ’s quinazolinone-isoindole compound, this group may confer redox sensitivity. Its positioning adjacent to carbonyl groups (e.g., 2-oxo in the target) could influence conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
